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For Researchers, Scientists, and Drug Development Professionals

Introduction
Diisobutyl Adipate (DIBA) is a diester of isobutyl alcohol and adipic acid, presenting as a

colorless, odorless, and non-greasy liquid.[1] While extensively utilized in the cosmetics

industry as an emollient, solvent, and plasticizer, its potential as a versatile excipient in

pharmaceutical formulations is an area of growing interest.[1][2] Its lipophilic nature, excellent

spreading characteristics, and favorable safety profile make it a candidate for various drug

delivery systems, particularly in topical and transdermal applications.[1][2] DIBA can also be

explored as a solvent for poorly water-soluble active pharmaceutical ingredients (APIs) in oral

formulations.

This document provides detailed application notes and experimental protocols for evaluating

Diisobutyl Adipate as a pharmaceutical excipient.

Physicochemical Properties
A summary of the key physicochemical properties of Diisobutyl Adipate is presented in Table

1.

Table 1: Physicochemical Properties of Diisobutyl Adipate
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Property Value Reference(s)

CAS Number 141-04-8

Molecular Formula C₁₄H₂₆O₄

Molecular Weight 258.35 g/mol

Appearance Colorless, odorless liquid

Boiling Point 278-280 °C

Melting Point -20 °C

Density 0.9534 g/cm³ at 19 °C

Solubility
Soluble in most organic

solvents; insoluble in water.

LogP ~3.85

Applications in Pharmaceutical Formulations
Diisobutyl Adipate's properties suggest its utility in several pharmaceutical formulation types:

Topical and Transdermal Formulations: As a non-greasy emollient and solvent, DIBA can

enhance the aesthetic appeal and spreadability of creams, lotions, and gels. Its lipophilicity

may also contribute to its function as a penetration enhancer, facilitating the transport of APIs

across the stratum corneum.

Oral Formulations: For poorly water-soluble drugs (BCS Class II and IV), DIBA can be

investigated as a lipidic solvent in self-emulsifying drug delivery systems (SEDDS) or other

lipid-based formulations to improve solubility and bioavailability.

Parenteral Formulations: While less common, its solvent properties could be explored for

specialized parenteral formulations, though thorough toxicity and compatibility studies are

essential.

Experimental Protocols
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The following sections provide detailed protocols for key experiments to evaluate the

performance of Diisobutyl Adipate in pharmaceutical formulations.

API Solubility Determination in Diisobutyl Adipate
Objective: To determine the saturation solubility of an API in Diisobutyl Adipate.

Methodology: A high-throughput screening method or a conventional shake-flask method can

be employed.

Protocol: Shake-Flask Method

Preparation: Add an excess amount of the API to a known volume (e.g., 2 mL) of Diisobutyl
Adipate in a sealed glass vial.

Equilibration: Place the vials in a thermostatically controlled shaker bath set at a specific

temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (e.g., 48-72

hours) to ensure equilibrium is reached.

Sample Collection and Preparation: After equilibration, centrifuge the vials to separate the

undissolved API. Carefully collect an aliquot of the supernatant.

Analysis: Dilute the supernatant with a suitable solvent and analyze the API concentration

using a validated analytical method, such as High-Performance Liquid Chromatography

(HPLC).

Data Presentation: Express the solubility as mg/mL or g/100g .

Hypothetical Data Presentation:

Table 2: Hypothetical Solubility of Model APIs in Diisobutyl Adipate at 25°C

API LogP Solubility in DIBA (mg/mL)

Ibuprofen 3.97 150.5 ± 5.2

Ketoconazole 4.3 85.2 ± 3.1

Griseofulvin 2.2 25.8 ± 1.5
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Note: The data in this table is for illustrative purposes only and does not represent actual

experimental results.

Preparation

Process Analysis

API

Add excess API to DIBA

Diisobutyl Adipate

Equilibrate (48-72h) Separate undissolved API Collect supernatant Dilute supernatant Analyze by HPLC Determine Solubility (mg/mL)

Click to download full resolution via product page

Caption: Workflow for API Solubility Determination in DIBA.

In Vitro Skin Permeation Study using Franz Diffusion
Cells
Objective: To evaluate the potential of Diisobutyl Adipate to enhance the permeation of an

API across the skin.

Methodology: The in vitro permeation study is conducted using vertical Franz diffusion cells.

Protocol:

Skin Preparation: Porcine ear skin is commonly used as a surrogate for human skin. The

skin is carefully excised, and subcutaneous fat is removed. The prepared skin is mounted on

the Franz diffusion cell with the stratum corneum facing the donor compartment.

Receptor Medium: The receptor compartment is filled with a suitable receptor medium (e.g.,

phosphate-buffered saline, PBS) and continuously stirred. The temperature is maintained at

32°C to mimic skin surface temperature.

Formulation Application: A finite dose of the test formulation (containing the API and

Diisobutyl Adipate) is applied to the skin surface in the donor compartment.
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Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), samples are

withdrawn from the receptor compartment, and the volume is replaced with fresh receptor

medium.

Analysis: The concentration of the API in the collected samples is quantified using a

validated analytical method (e.g., HPLC).

Data Analysis: The cumulative amount of API permeated per unit area of the skin is plotted

against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of

the curve.

Hypothetical Data Presentation:

Table 3: Hypothetical Permeation Parameters of a Model API from Formulations With and

Without Diisobutyl Adipate

Formulation
Steady-State Flux
(Jss) (µg/cm²/h)

Permeability
Coefficient (Kp)
(cm/h x 10⁻³)

Enhancement
Ratio*

Control (without DIBA) 5.2 ± 0.8 1.3 ± 0.2 1.0

Formulation with 5%

DIBA
15.6 ± 1.5 3.9 ± 0.4 3.0

Formulation with 10%

DIBA
22.1 ± 2.1 5.5 ± 0.5 4.25

*Enhancement Ratio = Jss of test formulation / Jss of control formulation Note: The data in this

table is for illustrative purposes only and does not represent actual experimental results.
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Caption: Experimental Workflow for In Vitro Skin Permeation Study.
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Stability Testing of a Topical Formulation Containing
Diisobutyl Adipate
Objective: To assess the physical and chemical stability of a topical cream formulation

containing Diisobutyl Adipate under accelerated and long-term storage conditions.

Methodology: The stability study is conducted according to ICH guidelines.

Protocol:

Batch Preparation: Prepare three batches of the topical cream formulation containing the API

and Diisobutyl Adipate.

Storage Conditions: Store the samples in their final packaging at the following conditions:

Long-term: 25°C ± 2°C / 60% RH ± 5% RH for 12 months.

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

Testing Intervals: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12 months for

long-term; 0, 1, 3, 6 months for accelerated).

Parameters to be Tested:

Physical: Appearance, color, odor, pH, viscosity, and phase separation.

Chemical: Assay of the API and quantification of any degradation products by HPLC.

Microbiological: Microbial limits testing.

Data Analysis: Compare the results at each time point to the initial data and the established

specifications.

Hypothetical Data Presentation:

Table 4: Hypothetical Stability Data for a Topical Cream with 5% Diisobutyl Adipate
(Accelerated Conditions: 40°C/75% RH)
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Time
(Months)

Appearance pH
Viscosity
(cP)

API Assay
(%)

Total
Degradants
(%)

0

White,

homogenous

cream

5.5 15,200 100.2 <0.1

1

White,

homogenous

cream

5.4 15,150 99.8 0.15

3

White,

homogenous

cream

5.3 15,000 99.5 0.25

6

White,

homogenous

cream

5.2 14,800 98.9 0.45

Note: The data in this table is for illustrative purposes only and does not represent actual

experimental results.
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Caption: Stability Testing Workflow for Topical Formulations.

In Vitro Drug Release Testing (IVRT)
Objective: To measure the rate and extent of drug release from a semi-solid formulation

containing Diisobutyl Adipate.

Methodology: The USP General Chapter <1724> provides guidance on in vitro drug release

testing for semi-solid dosage forms, often utilizing vertical diffusion cells.

Protocol:

Apparatus Setup: Assemble the vertical diffusion cells (e.g., Franz cells).

Membrane: Place a synthetic, inert membrane between the donor and receptor chambers.
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Receptor Medium: Fill the receptor chamber with a suitable dissolution medium that ensures

sink conditions.

Formulation Application: Apply a known amount of the formulation to the membrane in the

donor chamber.

Sampling: At specified time intervals, withdraw samples from the receptor compartment and

replace with fresh medium.

Analysis: Analyze the drug concentration in the samples using a validated analytical method

(e.g., HPLC).

Data Analysis: Plot the cumulative amount of drug released per unit area versus the square

root of time. The release rate can be determined from the slope of the linear portion of the

plot.

Hypothetical Data Presentation:

Table 5: Hypothetical In Vitro Release of a Model API from a Cream with and without

Diisobutyl Adipate

Time (hours)
Cumulative Release (%) -
Control

Cumulative Release (%) -
5% DIBA

1 15.2 ± 1.8 25.5 ± 2.1

2 22.5 ± 2.1 38.2 ± 2.5

4 35.8 ± 2.9 55.9 ± 3.2

6 48.1 ± 3.5 72.4 ± 4.1

Note: The data in this table is for illustrative purposes only and does not represent actual

experimental results.
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Caption: In Vitro Drug Release Testing Workflow.
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Safety and Toxicology
Diisobutyl Adipate is generally considered to have a low toxicity profile. However, for

pharmaceutical applications, a thorough evaluation of its safety is paramount. Key toxicological

data should be reviewed, and if necessary, further studies should be conducted based on the

intended route of administration and dosage.

Conclusion
Diisobutyl Adipate presents a promising profile for use as a pharmaceutical excipient,

particularly in topical and transdermal formulations, due to its desirable physicochemical

properties and favorable safety data from the cosmetics industry. The experimental protocols

provided in these application notes offer a framework for researchers and formulation scientists

to systematically evaluate its potential to enhance drug solubility, skin permeation, and

formulation stability. Further research is warranted to fully elucidate its performance with a wide

range of APIs and in various dosage forms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1670624?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

